5-(2-Fluorophenyl)nicotinamide
Description
Contextualization within Fluorinated Nicotinamide (B372718) Derivatives Research
5-(2-Fluorophenyl)nicotinamide belongs to the broader class of fluorinated nicotinamide derivatives. Nicotinamide, a form of vitamin B3, is a fundamental biological molecule. ontosight.aiebi.ac.uk The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.aiontosight.ai
Research into fluorinated nicotinamide derivatives is an active area. For instance, the fluorination of the nicotinamide scaffold has been explored to develop new therapeutic agents. ontosight.ai Studies on compounds like 5-fluoronicotinamide (B1329777) have shown that the fluorine atom can alter biochemical properties and interactions, leading to potential applications in treating metabolic disorders and cancer. ontosight.ai Similarly, other fluorinated nicotinamide derivatives have been investigated for their potential as antifungal agents and for their role in targeting specific enzymes. nih.gov The strategic placement of a fluorophenyl group on the nicotinamide core, as seen in this compound, represents a deliberate design choice to leverage the unique properties of both the nicotinamide and the fluorinated phenyl moieties.
Significance in Contemporary Medicinal Chemistry and Chemical Biology
The significance of this compound in contemporary medicinal chemistry and chemical biology lies in its potential as a scaffold for the development of novel therapeutic agents and as a tool for probing biological systems. nih.gov Nicotinamide derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. ontosight.ai The incorporation of a 2-fluorophenyl group can enhance the binding affinity and selectivity of the molecule for its target.
In medicinal chemistry, the structural motif of this compound is found in compounds being investigated for various therapeutic applications. For example, related nicotinamide derivatives have been explored for their potential as kinase inhibitors, which are crucial in treating inflammatory and autoimmune diseases. google.com The development of radiofluorinated nicotinamide derivatives for use as diagnostic probes in positron emission tomography (PET) further highlights the importance of this class of compounds. nih.gov
From a chemical biology perspective, this compound can serve as a starting point for the design of chemical probes to study the function of specific proteins or pathways. nih.gov The ability to synthetically modify the molecule allows for the introduction of reporter groups or reactive functionalities, facilitating target identification and mechanism-of-action studies. nih.gov
Historical Perspective on Related Nicotinamide and Fluorophenyl Compounds in Research
The study of nicotinamide and its derivatives has a rich history rooted in nutrition and biochemistry. The discovery of nicotinamide as a vitamin (B3) and its essential role as a component of the coenzymes NAD+ and NADP+ laid the foundation for decades of research into its biological functions. ebi.ac.ukmdpi.com Over the years, synthetic chemists have created a vast library of nicotinamide analogs to explore their potential in various therapeutic areas, including as antifungal and anti-inflammatory agents. ebi.ac.uknih.gov
The introduction of fluorine into organic compounds for medicinal purposes gained traction in the mid-20th century. The unique properties of fluorine were recognized to have a profound impact on the biological activity of molecules. This led to the development of numerous fluorinated drugs and research chemicals. The synthesis of various fluorophenyl derivatives of different heterocyclic systems became a common strategy to enhance pharmacological profiles.
The convergence of these two historical streams of research—the exploration of nicotinamide's biological roles and the application of fluorine in medicinal chemistry—has led to the investigation of compounds like this compound. The synthesis of related structures, such as 5-(2-Fluorophenyl)nicotinic acid, has been documented as part of the broader effort to create novel molecules with potential therapeutic value. The ongoing research into such compounds builds upon a long-standing foundation of chemical and biological knowledge.
Structure
3D Structure
Properties
CAS No. |
1346691-43-7 |
|---|---|
Molecular Formula |
C12H9FN2O |
Molecular Weight |
216.21 g/mol |
IUPAC Name |
5-(2-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9FN2O/c13-11-4-2-1-3-10(11)8-5-9(12(14)16)7-15-6-8/h1-7H,(H2,14,16) |
InChI Key |
JKOSQVVYYDCZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 5-(2-Fluorophenyl)nicotinamide and its Analogs
Modern synthetic strategies prioritize efficiency, atom economy, and the ability to generate molecular diversity. The synthesis of this compound and related structures benefits from such advanced approaches.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency in drug discovery. nih.govnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the derivatization of the nicotinamide (B372718) scaffold is achievable through such methods. For instance, novel nicotinamide derivatives have been synthesized via four-component reactions involving reagents like O-acetyl oximes, terminal ynones, sulfonyl azides, and ammonium (B1175870) acetate, showcasing the power of MCRs to rapidly build complex pyridine-containing molecules. nih.govrsc.org These strategies offer a convergent and atom-economical approach to creating libraries of nicotinamide analogs for further investigation. nih.govmdpi.com
The most prevalent and versatile method for synthesizing 5-aryl nicotinamides, including the 2-fluoro derivative, is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective, creating a carbon-carbon bond between an aryl halide and an arylboronic acid. mdpi.comtcichemicals.com
In a typical synthesis of this compound, the key reaction involves coupling 5-bromonicotinamide with (2-fluorophenyl)boronic acid . This reaction is mediated by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and requires a base to facilitate the catalytic cycle. The presence of fluorine on the phenylboronic acid is well-tolerated in these reactions. nih.govnih.gov
| Component Type | Example Compound | Role in Reaction |
|---|---|---|
| Pyridine (B92270) Moiety | 5-Bromonicotinamide | Electrophilic partner (Aryl halide) |
| Fluorophenyl Moiety | (2-Fluorophenyl)boronic acid | Nucleophilic partner (Organoboron reagent) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the cross-coupling |
| Base | Na₂CO₃, K₂CO₃, or CsF | Activates the boronic acid and neutralizes byproducts |
| Solvent | Dioxane/Water, Toluene, or DMF | Reaction medium |
This methodology is robust and allows for the synthesis of a wide array of analogs by simply varying the boronic acid partner. beilstein-journals.org
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. rsc.org These processes can rapidly build molecular complexity from simple starting materials. The synthesis of nicotinamide derivatives can be achieved through tandem procedures, such as a copper-catalyzed four-component reaction that proceeds via a CuAAC/ring-cleavage/cyclization/oxidation cascade to form complex nicotinimidamides. nih.govrsc.orgresearchgate.net While a direct tandem route to this compound is not standard, hypothetical pathways could be envisioned, for example, through an initial reaction to form a precursor that then undergoes an intramolecular cyclization and aromatization to yield the final pyridine ring structure. nih.gov
The successful synthesis of the target molecule via cross-coupling is dependent on the availability of the key intermediates.
(2-Fluorophenyl)boronic acid): This crucial precursor is readily synthesized from 1-bromo-2-fluorobenzene (B92463). The common method involves a lithium-halogen exchange by treating 1-bromo-2-fluorobenzene with a strong base like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) (e.g., trimethyl borate). Subsequent acidic hydrolysis yields the desired boronic acid. ambeed.com
5-Bromonicotinamide: This intermediate can be prepared from nicotinic acid. The process typically involves the direct bromination of nicotinic acid. One method involves reacting nicotinic acid with bromine in the presence of thionyl chloride and a catalyst like powdered iron, followed by hydrolysis to yield 5-bromonicotinic acid. google.comgoogle.com The resulting carboxylic acid is then converted to the primary amide, 5-bromonicotinamide, through standard amidation procedures (e.g., activation with a coupling agent or conversion to an acyl chloride followed by reaction with ammonia). chemicalbook.com
Chemical Reactivity and Derivatization Studies
The chemical behavior of this compound is dictated by the electronic properties of its two aromatic rings and the functional groups attached to them.
The two aromatic systems in the molecule—the pyridine ring and the 2-fluorophenyl ring—exhibit distinct reactivities toward substitution reactions.
Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes it generally resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (NAS), particularly with strong nucleophiles. masterorganicchemistry.comyoutube.com The presence of the electron-withdrawing carboxamide group at the 3-position further deactivates the ring towards electrophiles. However, the ring is activated towards nucleophilic attack, especially at the positions ortho and para to the nitrogen (C2, C4, C6). nih.gov
2-Fluorophenyl Ring: This ring is influenced by two competing effects. The fluorine atom is an ortho-, para-directing group but is deactivating towards electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect. The nicotinoyl group at the 1-position is also strongly deactivating. Therefore, electrophilic substitution on this ring is expected to be very difficult. researchgate.net Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution if the ring is sufficiently activated by other strong electron-withdrawing groups, a common reactivity pattern for fluoro-aromatics in SNAr reactions. nih.govresearchgate.net In the context of this compound, the nicotinoyl substituent is not positioned to strongly activate the fluorine for NAS. Therefore, substitution reactions on this ring are generally unfavorable under standard conditions.
Oxidation and Reduction Pathways
The chemical behavior of this compound under oxidative and reductive conditions is influenced by the interplay of its pyridine ring, the fluorophenyl substituent, and the carboxamide group. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related nicotinamide derivatives can provide insights into potential transformations. For instance, the oxidation of the pyridine ring to its N-oxide can be achieved using various oxidizing agents. Furthermore, the synthesis of nicotinimidamides from nicotinamide derivatives involves a tandem reaction sequence that includes an oxidation step, demonstrating that the core structure is amenable to oxidative transformations.
The reduction of the pyridine ring in nicotinamide derivatives has been more broadly explored. Catalytic hydrogenation is a common method for the reduction of the pyridine moiety to a piperidine (B6355638) ring. For example, the hydrogenation of N-4-nitrophenyl nicotinamide over a palladium on silica (B1680970) (Pd/SiO₂) catalyst has been shown to selectively reduce the nitro group without affecting the pyridine ring under specific conditions, highlighting the potential for chemoselective reductions. rsc.orgmit.edu However, under more forcing conditions or with different catalysts, the pyridine ring can be fully saturated.
The reduction of the carboxamide group itself to an amine can also be accomplished using powerful reducing agents like lithium aluminum hydride (LiH₄Al). This transformation would yield [5-(2-fluorophenyl)pyridin-3-yl]methanamine, a valuable synthetic intermediate.
Table 1: Potential Reduction Products of this compound
| Starting Material | Reagent/Condition | Product |
| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 5-(2-Fluorophenyl)piperidine-3-carboxamide |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | [5-(2-Fluorophenyl)pyridin-3-yl]methanamine |
Modifications of the Nicotinamide Amide Functionality
The amide group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. nih.gov
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-(2-fluorophenyl)nicotinic acid. scite.ai This transformation is a fundamental reaction of amides and provides a route to carboxylic acid derivatives.
Synthesis of N-Substituted Amides: The amide can be synthesized by reacting 5-(2-fluorophenyl)nicotinoyl chloride with a variety of amines. This method allows for the introduction of a wide range of substituents on the amide nitrogen, leading to the creation of libraries of compounds with potentially diverse biological activities. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been achieved through the acylation of substituted thiophen-2-amines with nicotinoyl chloride. mdpi.com
Dehydration to Nitriles: The primary amide can be dehydrated to the corresponding nitrile, 5-(2-fluorophenyl)nicotinonitrile, using various dehydrating agents. This conversion is a common transformation in organic synthesis and provides access to the versatile nitrile functional group.
Table 2: Modifications of the Amide Functionality
| Reaction | Reagents | Product |
| Hydrolysis | H₃O⁺ or OH⁻ | 5-(2-Fluorophenyl)nicotinic acid |
| N-Alkylation/Arylation | R-X, Base | N-Alkyl/Aryl-5-(2-fluorophenyl)nicotinamide |
| Dehydration | Dehydrating Agent (e.g., POCl₃) | 5-(2-Fluorophenyl)nicotinonitrile |
Role as a Building Block in Complex Molecular Synthesis
This compound and its precursors are valuable building blocks in the synthesis of more complex molecules, particularly in the development of therapeutic agents. The presence of the pyridine and fluorophenyl rings, along with the modifiable amide group, offers multiple points for further functionalization.
One of the most significant applications of this scaffold is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.netmdpi.comresearchgate.net PARP inhibitors are a class of targeted cancer therapies, and many of them feature a nicotinamide or benzamide (B126) pharmacophore. The 5-aryl nicotinamide core of this compound mimics the nicotinamide portion of the natural PARP substrate, NAD⁺.
The synthesis of this compound itself often involves a Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orgnih.govmdpi.com In a typical synthetic route, a halogenated nicotinamide derivative, such as 5-bromonicotinamide, is coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst. This highlights the role of halogenated pyridines as key precursors and building blocks for accessing 5-aryl nicotinamides.
Furthermore, a patent has disclosed piperidine derivatives of this compound for the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), indicating its utility in constructing complex heterocyclic systems with therapeutic potential. google.com The ability to modify the pyridine ring (e.g., through reduction) and the amide functionality allows for the exploration of diverse chemical space around this core structure.
Structure Activity Relationship Sar Studies
Positional Isomerism and Substituent Effects on the Fluorophenyl Ring
The fluorophenyl ring is a critical component of the 5-(2-Fluorophenyl)nicotinamide scaffold, and its substitution pattern significantly influences the compound's pharmacological profile.
The position of the fluorine atom on the phenyl ring can dramatically alter the binding affinity of the compound. This is due to changes in the molecule's electronic distribution and steric profile, which affect how it fits into the binding pocket of a receptor. nih.gov For instance, in studies of analogous compounds targeting aminergic G protein-coupled receptors, moving a fluorine substituent from the para to the ortho or meta position can lead to significant changes in binding affinity. nih.gov A shift from the para to the meta position, for example, has been observed to cause a significant loss in binding affinity for the 5-HT2a receptor in certain scaffolds. nih.gov This suggests that the electronic and steric properties conferred by the fluorine at a specific position are critical for optimal interaction with amino acid residues in the target's binding site. nih.gov The ortho-fluoro substitution, as seen in this compound, may be optimal for directing the phenyl ring into a favorable conformation for binding.
| Fluorine Position | Relative Binding Affinity (5-HT2a Receptor) | Rationale |
|---|---|---|
| para (4-Fluoro) | High | Symmetrical electron density shift may enhance π-π interactions without causing steric hindrance. nih.gov |
| ortho (2-Fluoro) | Moderate | Slight decrease in affinity compared to para, potentially due to minor steric clashes or altered electronic interactions. nih.gov |
| meta (3-Fluoro) | Low | Significant loss of affinity, suggesting an unfavorable position for key binding interactions. nih.gov |
Replacing the fluorine atom with other halogens (Chlorine, Bromine, Iodine) can also modulate the activity of the parent compound. The nature of the halogen atom influences factors such as electronegativity, size, and the ability to form halogen bonds, all of which can affect intermolecular interactions with a biological target. etamu.eduresearchgate.net Generally, as the size of the halogen increases from fluorine to iodine, the steric bulk increases, which can either enhance or diminish binding depending on the topology of the receptor's binding pocket. nih.gov
In related scaffolds, the introduction of different halogens has been shown to alter crystal packing and intermolecular contacts, which can be a proxy for understanding binding interactions. researchgate.netnih.gov For example, the contribution of different types of intermolecular contacts (like H···H vs. H···X, where X is a halogen) changes with the halogen substituent. nih.gov This indicates that each halogen imparts unique properties that can fine-tune the molecule's interaction with its target.
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Potential Impact on Binding |
|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | Can act as a hydrogen bond acceptor; small size minimizes steric hindrance. nih.gov |
| Chlorine (Cl) | 1.75 | 3.16 | Larger size may provide better van der Waals contacts in a suitable pocket; can participate in halogen bonding. researchgate.net |
| Bromine (Br) | 1.85 | 2.96 | Increased polarizability and size can enhance binding through stronger halogen bonds and dispersion forces. researchgate.net |
Modifications of the Nicotinamide (B372718) Core
The nicotinamide core is another key region for SAR studies, encompassing the pyridine (B92270) ring and the amide linker.
The pyridine ring of the nicotinamide moiety is a crucial pharmacophore. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can engage in π-π stacking interactions. mdpi.com The electronic properties of the pyridine ring, which is electron-deficient, make it less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iqyoutube.com However, adding substituents to the pyridine ring can modulate its electronic nature and steric profile, thereby affecting binding affinity. nih.gov
For example, in studies of nicotinamide analogs targeting the TRPV1 receptor, the introduction of a methyl group at the 2-position of the pyridine ring was found to be beneficial for antagonist potency, whereas a methyl group at the 4-position resulted in a much less active compound. jddtonline.info This suggests that substitution at the 2-position may orient the molecule favorably within the active site, while a substituent at the 4-position may cause a conformational change that is less favorable for binding. jddtonline.info
| Compound | Substitution on Pyridine Ring | Relative Activity (TRPV1 Antagonist) |
|---|---|---|
| Analog A | Unsubstituted | Active |
| Analog B | 2-Methyl | More Active |
| Analog C | 4-Methyl | Less Active |
The amide linker connects the fluorophenyl ring and the nicotinamide core, and its integrity and conformation are often vital for activity. nih.gov Modifications to this linker, such as replacing the amide bond with other functional groups like a thiourea, can impact the molecule's binding mode and stability. jddtonline.info The amide group itself is an important hydrogen-bonding pharmacophore, often interacting with key residues in the target protein. mdpi.com
SAR studies on related compounds have shown that substituents on the amide nitrogen or carbon can influence potency. For instance, in a series of EGFR inhibitors, the nature of the linker (amide vs. sulfonamide) and the substitution pattern on the aniline (B41778) connected to it significantly affected inhibitory activity. nih.gov This highlights the linker's role in correctly positioning the two aromatic systems relative to each other for optimal binding. semanticscholar.org
For chiral molecules, it is common for one enantiomer to exhibit significantly greater biological activity than the other. This stereoselectivity arises from the three-dimensional nature of receptor binding sites. Although specific enantiomeric studies on this compound are not widely reported in the provided context, SAR studies on related heterocyclic compounds often reveal that biological activity is highly dependent on stereochemistry. The differential activity between enantiomers underscores the importance of a precise three-dimensional fit between the ligand and its biological target for efficacy.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery to identify novel chemical entities with improved pharmacological profiles. nih.gov Scaffold hopping involves modifying the central core structure of a molecule while retaining its key binding features, aiming to discover new intellectual property, alter physicochemical properties, or escape from known metabolic liabilities. nih.gov Bioisosteric replacement, a more subtle modification, involves the substitution of an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to its chemical structure. mdpi.com
Thiadiazole Ring Incorporations
While specific studies detailing the incorporation of thiadiazole rings into the this compound scaffold are not extensively documented in the available research, this strategy is a rational and common approach in medicinal chemistry for modifying nicotinamide and other bioactive scaffolds. The thiadiazole ring is considered a versatile pharmacophore due to its favorable metabolic profile and its ability to participate in hydrogen bonding. wikipedia.org It is often used as a bioisostere for other aromatic rings, like phenyl or oxadiazole rings, to modulate biological activity, improve solubility, and enhance tissue permeability. wikipedia.orgjocpr.com
The general approach involves linking the nicotinamide core to a thiadiazole ring, often with various substituents on the thiadiazole to probe for structure-activity relationships. The data below illustrates the cytotoxic activity of some synthesized nicotinamide-thiadiazol hybrids against breast cancer cell lines, demonstrating the potential of this scaffold hopping strategy.
| Compound | Substituent (R) on Phenyl Ring attached to Thiadiazole | IC50 (µM) MDA-MB-231 | IC50 (µM) MCF-7 |
|---|---|---|---|
| 7a | 4-OCH3 | 4.64 ± 0.3 | 7.09 ± 0.5 |
| Sorafenib (Reference) | - | 7.61 ± 0.4 | - |
Data sourced from a study on nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors. nih.gov
This demonstrates that merging the nicotinamide and thiadiazole pharmacophores can lead to compounds with potent biological activity. nih.gov The exploration of such hybrids represents a promising avenue for discovering novel derivatives with potential therapeutic applications.
Pyrazolopyrimidine Ring Systems
The incorporation of pyrazolopyrimidine ring systems is another established scaffold hopping strategy in drug discovery, aimed at creating novel molecular architectures with desirable biological activities. The pyrazolopyrimidine scaffold is considered a "privileged" structure as it is known to bind to a variety of biological targets, particularly kinases. wikipedia.org
Direct studies on the replacement of the core structure of this compound with a pyrazolopyrimidine system are not detailed in the reviewed literature. However, the general principle of modifying the nicotinamide scaffold with related nitrogen-containing heterocycles has been successfully applied. For example, a series of N-(1H-pyrazol-5-yl)nicotinamide derivatives were synthesized and evaluated for antifungal activity. nih.gov This work demonstrates that replacing the phenylamide portion of traditional nicotinamide fungicides with a pyrazole (B372694) ring can lead to potent new antifungal agents. nih.gov
The table below shows the fungicidal activity of selected N-(1H-pyrazol-5-yl)nicotinamide derivatives against Sclerotinia sclerotiorum and Valsa mali.
| Compound | Substituents on Nicotinamide Ring | EC50 (mg/L) vs S. sclerotiorum | EC50 (mg/L) vs V. mali |
|---|---|---|---|
| B4 | 2-Cl, 6-Cl | 10.35 | 17.01 |
Data from a study on N-(1H-pyrazol-5-yl)nicotinamide derivatives. nih.gov
This research highlights that modifications of the nicotinamide scaffold by introducing other heterocyclic rings like pyrazole are a viable strategy for the discovery of new bioactive compounds. nih.gov The pyrazolopyrimidine system, being a bioisostere of the purine (B94841) nucleus, offers a rich scaffold for designing inhibitors of various enzymes, and its use in scaffold hopping from a nicotinamide starting point would be a logical step in the search for novel therapeutic agents. wikipedia.orgresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models help in predicting the activity of new, unsynthesized compounds and provide insights into the structural features that are important for bioactivity, thereby guiding the rational design of more potent molecules. jocpr.com
While specific QSAR models for this compound were not found, several studies have successfully applied this methodology to other series of nicotinamide derivatives to understand their mechanism of action and optimize their activity.
For example, a QSAR study was conducted on a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives to understand their inhibitory activity against the sodium-calcium exchanger (NCX). The study found that the inhibitory activity was dependent on the hydrophobicity (π) and the shape (Biv) of the substituent at the 3-position of the phenyl ring of the nicotinamide. nih.gov This indicates that both the lipophilicity and the steric bulk of the substituents play a crucial role in the interaction with the biological target.
In another study, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were used to analyze a series of novel carboxylic acid amides with antifungal activity. nih.govresearchgate.net These models provide 3D contour maps that visualize the regions around the molecules where steric bulk, positive or negative electrostatic potential, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net
For a series of antifungal amide compounds, the CoMFA and CoMSIA models revealed that:
Steric Fields: Green contours indicated regions where bulky groups would enhance activity, while yellow contours showed areas where steric bulk would be detrimental. researchgate.net
Electrostatic Fields: Blue contours highlighted regions where positive charges are favored, and red contours indicated where negative charges would increase activity. researchgate.net
These models provide a detailed understanding of the SAR and are invaluable for the rational design of new derivatives with improved potency. researchgate.net The application of such QSAR methodologies to a series of this compound analogs could similarly elucidate the key structural requirements for their biological activity.
Molecular Mechanisms of Action
Elucidation of Specific Molecular Targets
Investigation into the specific molecular targets of 5-(2-Fluorophenyl)nicotinamide is essential for delineating its pharmacological profile. Research on analogous structures suggests that its interactions are likely concentrated within enzyme systems and cell surface receptors.
The core nicotinamide (B372718) structure is pivotal to cellular metabolism, primarily as a component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). wikipedia.orgnih.gov Consequently, derivatives of nicotinamide are frequently investigated for their potential to modulate enzymes involved in NAD+ biosynthesis and other enzymatic pathways.
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide. nih.govfrontiersin.org This pathway is critical for maintaining cellular energy levels and is a target in various diseases, including cancer. acs.orgnih.govnih.gov Both inhibitors and activators of NAMPT have been developed. nih.govsdhbcoalition.org Inhibitors are pursued as anticancer agents to deplete NAD+ in tumor cells, leading to metabolic crisis and cell death. nih.govmedchemexpress.com Conversely, NAMPT activators are explored for their potential to boost NAD+ levels, which may be beneficial in age-related and metabolic disorders. nih.govresearchgate.net
Currently, there is no specific scientific literature available that documents the direct modulation of NAMPT by this compound.
The nicotinamide scaffold is also present in molecules designed to interact with various cell surface and intracellular receptors, influencing signaling pathways involved in inflammation and cell proliferation.
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a key role in cellular signaling and are significant drug targets. nih.gov
CXCR2 Interaction: The chemokine receptor CXCR2, a GPCR, is crucial for the recruitment of neutrophils to sites of inflammation. nih.govnih.gov Antagonism of CXCR2 is a therapeutic strategy for inflammatory diseases. nih.govcore.ac.uk Research has shown that certain nicotinamide derivatives can act as potent CXCR2 antagonists. For instance, nicotinamide glycolate (B3277807) esters have been identified as antagonists of CXCR2-mediated neutrophil chemotaxis. nih.govacs.org These compounds function through an intracellular mechanism, where the ester form serves as a prodrug that enters the cell and is hydrolyzed to the active acid form. nih.gov Another study led to the discovery of a noncompetitive boronic acid antagonist of CXCR1/2, derived from an N-(4-fluorophenyl)-6-mercapto-nicotinamide intermediate. nih.govacs.org
While these findings establish the potential of the nicotinamide scaffold for CXCR2 antagonism, direct studies on the interaction between this compound and CXCR2 have not been reported.
| Compound Class | Specific Example | Target(s) | Mechanism of Action | IC₅₀ |
| Nicotinamide Glycolate Ester | Methyl Ester Derivative | CXCR2 | Intracellular antagonism after hydrolysis | 42 nM (Chemotaxis) |
| S-substituted 6-mercapto-N-phenyl-nicotinamide | SX-517 | CXCR1/2 | Noncompetitive antagonism | 60 nM ([³⁵S]GTPγS binding) |
mGlu5 Interaction: The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is another GPCR involved in synaptic plasticity and is a target for neurological and psychiatric disorders. acs.org Studies have identified nicotinamide and picolinamide (B142947) acetylene (B1199291) derivatives as mGlu5-selective positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate. nih.gov These PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site. nih.gov
There is no specific data available on the interaction of this compound with the mGlu5 receptor.
| Compound Class | Specific Example | Target | Modulatory Effect |
| Nicotinamide Acetylene | VU0360173 | mGlu5 | Positive Allosteric Modulator (PAM) |
| Picolinamide Acetylene | VU0403602 | mGlu5 | Positive Allosteric Modulator (PAM) |
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in cancer therapy. nih.govekb.egmdpi.com Overexpression or mutation of EGFR can lead to uncontrolled cell growth. researchgate.net EGFR inhibitors, particularly tyrosine kinase inhibitors (TKIs), are used to treat various cancers, including non-small cell lung cancer. nih.gov
A review of the scientific literature reveals no direct evidence of this compound acting as an inhibitor of the Epidermal Growth Factor Receptor.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govyoutube.com Inhibition of VEGFR-2 signaling is a major strategy in anti-cancer therapy to cut off the blood supply to tumors. nih.gov Several small-molecule inhibitors targeting the VEGFR-2 tyrosine kinase have been developed.
There are no published research findings that specifically identify this compound as an inhibitor of Vascular Endothelial Growth Factor Receptor 2.
Receptor Interaction and Modulation.
Interaction with Nucleic Acids (e.g., DNA)
There is no specific information available detailing the direct interaction of this compound with nucleic acids such as DNA. Research on nicotinamide and its analogues often focuses on their role in DNA repair processes through the modulation of enzymes like poly(ADP-ribose) polymerases (PARPs), rather than direct binding to DNA. nih.govresearchgate.net PARP-1, a key enzyme in DNA repair, is activated by DNA strand breaks and uses nicotinamide adenine dinucleotide (NAD+) as a substrate, which can be influenced by nicotinamide levels. nih.gov
Modulation of Biochemical Pathways
While it is plausible that as a nicotinamide derivative, this compound could modulate various biochemical pathways, specific studies are absent.
NAD+ Salvage Pathway Regulation
The NAD+ salvage pathway is a primary mechanism for regenerating NAD+, a crucial coenzyme in cellular metabolism. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.gov NMN is then converted to NAD+. nih.gov Studies on other nicotinamide analogues, such as thiophenyl derivatives, have shown they can be metabolized by the NAD+ salvage pathway enzymes NAMPT and NMNAT1 to form unnatural NAD+ derivatives. nih.gov It is conceivable that this compound could also interact with this pathway, potentially acting as a substrate or an inhibitor for enzymes like NAMPT, but experimental data is required to confirm this.
Cellular Redox Status Modulation
The balance between the oxidized (NAD+) and reduced (NADH) forms of nicotinamide adenine dinucleotide is fundamental to maintaining cellular redox homeostasis. nih.govnih.gov This NAD+/NADH ratio is a key indicator of the cell's metabolic state and influences a vast number of redox reactions. nih.gov Nicotinamide itself can influence this balance by serving as a precursor for NAD+ synthesis. nih.gov How the fluorine substitution in this compound affects these properties has not been documented.
Energy Metabolism Pathways
NAD+ is a central molecule in energy metabolism, essential for processes like glycolysis and mitochondrial oxidative phosphorylation. nih.govnih.gov By influencing the availability of NAD+, compounds can have significant effects on cellular energy production. nih.govyoutube.com Research on nicotinamide has shown it can protect cellular metabolism, particularly glycolysis, from oxidative stress, partly through its role in NAD+ synthesis. nih.gov Without specific studies, the impact of this compound on these energy pathways remains unknown.
Cellular Process Perturbations
Alterations in the biochemical pathways mentioned above can lead to significant perturbations in various cellular processes.
Cell Cycle Regulation
NAD+ is involved in fundamental cellular processes including cell cycle progression. nih.gov For instance, nicotinamide has been shown to affect cell cycling and self-renewal potential in hematopoietic progenitor cells. nih.gov The regulation of kinases, some of which are critical for cell cycle control, can also be influenced by nicotinamide. nih.gov However, no data is available to describe the specific effects of this compound on cell cycle regulation.
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells. Research into N-phenyl nicotinamides has identified this class of compounds as potent inducers of apoptosis. frontiersin.org Structure-activity relationship (SAR) studies have demonstrated that modifications to the N-phenyl ring and the nicotinamide core can significantly influence apoptotic activity.
A key study identified N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide as an initial hit from a compound library. nih.gov Through structural modifications, a more potent derivative, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, was developed. This compound exhibited a 20-fold increase in potency in inducing apoptosis in T47D breast cancer cells. frontiersin.org The mechanism of action for these N-phenyl nicotinamides was found to involve the inhibition of microtubule polymerization, leading to cell cycle arrest in the G2/M phase, which subsequently triggers apoptosis. frontiersin.org
The data below summarizes the apoptotic activity of representative N-phenyl nicotinamide derivatives.
| Compound Name | Cell Line | Assay | Activity Metric | Value (µM) |
| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase Activation | EC50 | >10 |
| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase Activation | EC50 | 0.5 |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase Activation | EC50 | 0.082 |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Growth Inhibition | GI50 | 0.21 |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | MES-SA | Growth Inhibition | GI50 | 0.18 |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | MES-SA/DX5 | Growth Inhibition | GI50 | 0.18 |
Cell Wall Integrity Disruption (for antifungal applications)
Nicotinamide and its derivatives have emerged as a promising class of antifungal agents, with a mechanism of action that can involve the disruption of fungal cell wall integrity. nih.govnih.gov The fungal cell wall is a crucial structure for maintaining cell shape, protecting against osmotic stress, and facilitating interaction with the environment, making it an excellent target for antifungal drugs. frontiersin.org
Research has shown that certain nicotinamide analogues exhibit potent and broad-spectrum antifungal activity. nih.gov For instance, the derivative 2-amino-N-(3-isopropylphenyl)nicotinamide was found to be highly active against various strains of Candida albicans, including those resistant to fluconazole. nih.gov The antifungal effect of this compound was linked to its ability to disrupt the cell wall of C. albicans. nih.govnih.gov Another study highlighted the effectiveness of (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one against the pathogenic fungus Candida albicans, suggesting the potential of this class of compounds in addressing fungal infections.
The following table presents the minimum inhibitory concentration (MIC) values for a representative nicotinamide derivative against various fungal strains, illustrating its antifungal efficacy.
| Compound Name | Fungal Strain | MIC (µg/mL) |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | C. albicans SC5314 | 0.25 |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | C. albicans 103 (Flu-R) | 0.125 |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | C. albicans 104 (Flu-R) | 0.25 |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | C. albicans Y01090 (Flu-R) | 1 |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | C. parapsilosis ATCC 22019 | 2 |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | C. tropicalis ATCC 750 | 4 |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | C. neoformans H99 | 1 |
| 2-amino-N-(3-isopropylphenyl)nicotinamide | T. rubrum ATCC MYA-4438 | 1 |
Cellular Stress Responses
Nicotinamide plays a crucial role in cellular stress responses, primarily through its function as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production. plos.org Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to significant cellular damage. researchgate.net
Studies on nicotinamide have demonstrated its ability to protect cells from oxidative stress. For example, in human dermal fibroblasts subjected to hydrogen peroxide-induced oxidative stress, nicotinamide was found to protect and restore glycolytic rates and cellular ATP levels in a dose-dependent manner. nih.gov This protective effect is partly attributed to the synthesis of NAD+. nih.gov While specific data on this compound is not available, the foundational role of the nicotinamide structure in mitigating cellular stress suggests that this derivative may also possess similar protective properties. The nature and position of the fluorophenyl substituent could potentially influence the compound's potency and specificity in modulating these stress response pathways.
The table below illustrates the protective effect of nicotinamide on cellular metabolism under oxidative stress.
| Stressor | Cell Type | Parameter Measured | Nicotinamide Concentration | Observation |
| Hydrogen Peroxide | Human Dermal Fibroblasts | Glycolytic Rate | 0.1 - 1.0 mmol/L | Dose-dependent protection and restoration of rates. |
| Hydrogen Peroxide | Human Dermal Fibroblasts | Cellular ATP Levels | 0.1 - 1.0 mmol/L | Restoration to control levels. |
Inflammatory Response Modulation
Nicotinamide and its derivatives have been shown to possess significant anti-inflammatory properties, modulating the inflammatory response through various mechanisms. nih.govnih.gov A key aspect of this modulation is the inhibition of pro-inflammatory cytokines. mdpi.com
In an in vitro model of endotoxemia, nicotinamide demonstrated a potent, dose-dependent inhibition of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α). nih.govmdpi.com This broad-spectrum cytokine inhibition suggests that nicotinamide can significantly temper the inflammatory cascade. While the precise mechanisms are still under investigation, it is believed that the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) may play a role, although other pathways are also likely involved. nih.govmdpi.com
Given that this compound shares the core nicotinamide structure, it is plausible that it also exhibits anti-inflammatory effects. The addition of the 2-fluorophenyl group could alter its potency and interaction with molecular targets within the inflammatory pathways. Further research is needed to elucidate the specific immunomodulatory effects of this particular derivative.
The following table summarizes the inhibitory effects of nicotinamide on the production of pro-inflammatory cytokines in response to endotoxin (B1171834) stimulation in human whole blood.
| Cytokine | Nicotinamide Concentration (mmol/L) | % Inhibition (approx.) |
| IL-1β | 40 | >95% |
| IL-6 | 40 | >95% |
| IL-8 | 40 | 85% |
| TNF-α | 40 | >95% |
Based on a comprehensive review of the available research, it is not possible to generate an article on “this compound” that strictly adheres to the detailed computational chemistry outline provided.
The search for specific molecular docking studies, molecular dynamics simulations, and quantum chemical calculations focused solely on “this compound” did not yield targeted research findings. The existing literature primarily discusses computational studies on the broader class of nicotinamide derivatives or other related molecules.
Fulfilling the request would necessitate extrapolating data from these related but distinct compounds, which would violate the explicit instruction to focus solely on “this compound” and not introduce information outside the specified scope. Therefore, due to the lack of specific scientific data for this particular compound in the requested analytical areas, the article cannot be generated with the required level of scientific accuracy and adherence to the provided outline.
Computational Chemistry and in Silico Approaches
Quantum Chemical Calculations.
Intermolecular Interaction Analysis
The intermolecular interactions of 5-(2-Fluorophenyl)nicotinamide are fundamental to its solid-state structure (crystal packing) and its binding to biological macromolecules. The primary interactions governing its behavior are hydrogen bonds and halogen bonds.
Hydrogen Bonding: The nicotinamide (B372718) moiety possesses classic hydrogen bond donors and acceptors. The amide group (-CONH₂) can participate in strong hydrogen bonds, with the N-H group acting as a donor and the C=O group as an acceptor. rsc.orgfrontiersin.org The pyridine (B92270) nitrogen is another prominent hydrogen bond acceptor. researchgate.net These interactions are crucial in forming stable complexes with protein residues, such as those in an enzyme's active site. frontiersin.org
Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond donor. A halogen bond is a noncovalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophile. nih.gov Though fluorine forms weaker halogen bonds compared to chlorine or bromine, this interaction can still contribute to binding affinity and selectivity. nih.govrsc.org Studies on related N-(chlorophenyl)pyridinecarboxamides confirm the role of halogen atoms in directing crystal packing and participating in intermolecular contacts. acs.org The interplay between hydrogen and halogen bonds can be synergistic, where a hydrogen bond can enhance the strength of a nearby halogen bond, leading to more stable molecular assemblies. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful in silico technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model would be constructed based on its key chemical features.
The essential features of a pharmacophore model for this compound would likely include:
A hydrogen bond donor (the amide N-H).
Two hydrogen bond acceptors (the amide C=O and the pyridine nitrogen).
Two aromatic rings (the pyridine and fluorophenyl rings), which can engage in hydrophobic and π-π stacking interactions.
Table 2: Hypothetical Pharmacophore Features for this compound
| Feature Type | Location in Molecule | Potential Interaction |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor groups (e.g., carboxylate) in a binding site |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with donor groups (e.g., amine, hydroxyl) in a binding site |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups in a binding site |
| Aromatic/Hydrophobic | Fluorophenyl Ring | Hydrophobic interactions, π-π stacking |
| Aromatic/Hydrophobic | Pyridine Ring | Hydrophobic interactions, π-π stacking |
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to search large chemical databases for other compounds that possess the same features in a similar spatial arrangement. nih.govnih.gov This process allows for the rapid identification of structurally diverse molecules that have a high probability of binding to the same target, potentially leading to the discovery of novel lead compounds. plos.orgrsc.org
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles and thereby reducing the likelihood of late-stage failures. fiveable.me Computational models are used to estimate the ADMET properties of this compound based on its chemical structure.
These models predict a range of properties, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential toxicities. researchgate.netnih.gov Drug-likeness is often initially assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com
Membrane Permeability Predictions
The ability of a compound to pass through biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. pitt.edu In silico models are widely used to predict membrane permeability, often by calculating the apparent permeability coefficient (Papp), which is benchmarked against experimental data from assays like the Caco-2 cell permeability assay. mdpi.commdpi.com
Metabolic Stability Prediction (in vitro/in silico correlation)
Metabolic stability is a measure of how susceptible a compound is to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. researchgate.net Poor metabolic stability can lead to rapid clearance from the body and low bioavailability.
In silico models predict metabolic stability by identifying potential sites of metabolism (soft spots) on the molecule. For this compound, likely metabolic pathways include:
Aromatic hydroxylation on either the fluorophenyl or pyridine ring.
Amide hydrolysis , breaking the bond between the carbonyl group and the nitrogen atom.
Metabolism related to the nicotinamide core, as nicotinamide itself is a substrate for various enzymes. nih.gov
These computational predictions are often used in conjunction with in vitro experiments, such as assays using human liver microsomes. researchgate.net By correlating the in silico predictions with experimental data, more accurate and reliable models can be built to guide the design of more metabolically stable analogues.
Table 3: Summary of Predicted ADMET Properties
| ADMET Property | Predicted Characteristic | Rationale Based on Structure |
|---|---|---|
| Absorption | Moderate to Good | Balance between lipophilic rings and polar amide group. |
| Distribution | Likely binds to plasma proteins | Presence of aromatic and amide functionalities. |
| Metabolism | Susceptible to hydroxylation and hydrolysis | Aromatic rings and amide bond are common metabolic sites. |
| Toxicity | Low (predicted) | Nicotinamide is a vitamin; fluorophenyl group requires specific assessment. |
| Membrane Permeability | Moderate | Governed by lipophilicity (LogP) and hydrogen bonding potential. |
| Metabolic Stability | Moderate | Potential for metabolism on aromatic rings and amide linkage. |
Preclinical in Vitro Research Models
Cell-Based Assays for Biological Activity
Standard cell-based assays are fundamental in early-stage drug discovery to determine the biological effects of a chemical compound. nuvisan.com However, no specific studies detailing the use of these assays for 5-(2-Fluorophenyl)nicotinamide could be located.
Cell Viability and Proliferation Assays
These assays measure the number of healthy, proliferating cells after exposure to a test compound. Common methods include colorimetric assays (like MTT or XTT) that measure metabolic activity, and luminescence-based assays that quantify ATP as an indicator of viability. While the effects of the parent molecule, nicotinamide (B372718), on cell viability have been studied in various cancer cell lines, nih.govnih.gov specific data for its 2-fluorophenyl derivative is absent from the literature.
Specific Biological Target Assays
These assays are designed to measure the direct interaction of a compound with a specific biological molecule, such as an enzyme or a receptor.
Enzyme Activity Assays (e.g., NAMPT, VEGFR-2)
Given its structure, this compound could plausibly be investigated as an inhibitor of enzymes like NAMPT or VEGFR-2. Assays for these enzymes typically measure the formation of a product or the depletion of a substrate to determine the inhibitory potential (IC₅₀ value) of a compound. Numerous studies detail the evaluation of other nicotinamide derivatives as NAMPT nih.gov or VEGFR-2 inhibitors, nih.govnih.gov but none specifically name or provide data for this compound.
Receptor Binding and Functional Assays (e.g., Ca2+ flux, GTPγS binding)
These assays determine if a compound binds to a cell surface receptor and whether that binding triggers a downstream cellular response. There is no information in the scientific literature to suggest that this compound has been evaluated in such assays.
Biochemical Pathway Analysis (e.g., NAD+ levels)
Analysis of biochemical pathways involves measuring the levels of key metabolites to understand a compound's mechanism of action. For a nicotinamide derivative, measuring intracellular NAD⁺ levels would be a critical step to determine if it impacts NAD⁺ biosynthesis. mdpi.comresearchgate.netfightaging.org Inhibition of the NAMPT enzyme by other small molecules has been shown to cause a significant decrease in cellular NAD⁺ levels. nih.govnih.gov However, the effect of this compound on this pathway has not been reported.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a common technique used to assess whether a compound induces programmed cell death (apoptosis) or causes cells to arrest at specific phases of the cell cycle. nih.gov Nicotinamide itself has been shown to induce apoptosis in certain cancer cells. nih.gov The parent compound of nicotinamide derivatives, nicotinamide, has been shown to induce apoptosis in certain cancer cells. However, no such analyses have been published for this compound.
Morphological Changes and Cell Wall Integrity Studies
Direct studies on the effect of this compound on cellular morphology and cell wall integrity have not been reported. However, research on other nicotinamide derivatives provides a framework for how such investigations could be conducted. For instance, studies on certain antifungal nicotinamide derivatives have shown that they can induce significant morphological changes in fungal cells. nih.gov These changes often include broken cell edges and a noticeable thickening between the cell wall and the cell membrane, suggesting a disruption of cell wall integrity. nih.gov
To investigate these effects for this compound, standard methodologies would involve treating relevant cell lines (e.g., fungal pathogens or cancer cells) with the compound and observing morphological alterations using microscopy techniques. Assays to assess cell wall integrity could include osmotic stress tests or the use of specific stains that highlight cell wall components. A high-throughput screening assay for small molecules that cause yeast cell lysis has been developed, which relies on detecting the release of intracellular enzymes like adenylate kinase as an indicator of compromised cell integrity. nih.gov
Biochemical Assays
While specific biochemical assay data for this compound is not available, the broader class of nicotinamide derivatives is frequently studied using a variety of biochemical assays to elucidate their mechanisms of action. These assays are crucial for understanding how these compounds interact with biological systems at a molecular level.
Enzyme Interaction Studies
The interaction of this compound with specific enzymes is a critical area for future research. Nicotinamide and its derivatives are known to interact with a range of enzymes, particularly those involved in NAD+ metabolism. nih.gov For example, nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing small molecules. acs.org Assays to study the interaction of this compound with enzymes like NNMT could involve techniques such as ultra-high-performance hydrophilic interaction chromatography coupled with mass spectrometry to measure enzyme activity and inhibition. acs.org
Furthermore, nicotinamide derivatives have been investigated as inhibitors of succinate (B1194679) dehydrogenase (SDH), an important enzyme in the mitochondrial respiratory chain. nih.gov Enzymatic assays to determine the inhibitory potential of this compound against SDH would be valuable. Such assays typically measure the enzyme's activity in the presence of varying concentrations of the test compound to determine parameters like the IC50 value. nih.gov
Receptor Binding Studies
The structural similarity of this compound to nicotine (B1678760) suggests that it may interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Receptor binding assays are fundamental in determining the affinity and specificity of a compound for its target receptor. merckmillipore.com A common method for studying nAChRs is the radioligand binding assay. wisdomlib.org This technique involves using a radiolabeled ligand that is known to bind to the receptor and measuring its displacement by the test compound. wisdomlib.org
For this compound, a competitive binding assay could be performed using a known nAChR radioligand, such as [3H]-cytisine or [125I]-epibatidine, on cells expressing specific nAChR subtypes. nih.govwisdomlib.org The results of such studies would provide crucial information on the compound's binding affinity (Ki value) for different nAChR subtypes, offering insights into its potential pharmacological profile. nih.gov
Co-culture and 3D Cell Culture Models
While no studies have been published utilizing co-culture or 3D cell culture models to specifically evaluate this compound, these advanced in vitro systems offer a more physiologically relevant environment for preclinical drug assessment compared to traditional 2D cell cultures. nih.govcorning.com
Co-culture models, which involve growing two or more different cell types together, can mimic the complex cellular interactions found in tissues. aacrjournals.org For instance, in cancer research, co-culturing tumor cells with fibroblasts and endothelial cells can create a more realistic tumor microenvironment to test the efficacy of a compound. aacrjournals.org
Three-dimensional (3D) cell culture models, such as spheroids and organoids, further bridge the gap between in vitro and in vivo studies by replicating the 3D architecture of tissues. nih.govcorning.com These models have shown to be more predictive of in vivo drug efficacy and toxicity. nih.gov The use of 3D co-culture spheroid models, for example, has been established for in vitro drug screening in melanoma research. aacrjournals.org The application of these advanced cell culture models would be a logical next step in the preclinical evaluation of this compound to better understand its potential therapeutic effects in a more complex biological context.
Information regarding preclinical in vivo research for the chemical compound this compound is not publicly available.
Extensive searches for preclinical in vivo research data pertaining to the specific chemical compound this compound did not yield any specific results. Consequently, the detailed article outline focusing on pharmacokinetic and in vivo metabolism studies for this particular compound cannot be populated with scientifically accurate and verifiable information.
The requested sections and subsections require specific data from preclinical studies, including:
Pharmacokinetic (PK) and Biodistribution Studies: Information on systemic exposure, clearance rates, tissue distribution, and unbound drug concentrations in plasma and brain.
In Vivo Metabolism Studies: Data on metabolite identification, profiling, and species-specific metabolic pathways.
Preclinical in Vivo Research Methodologies
Animal Models for Disease Research (e.g., cancer, fungal infections, inflammation)
The investigation of a new chemical entity like 5-(2-Fluorophenyl)nicotinamide in vivo necessitates the use of animal models that appropriately replicate human diseases.
Model Selection and Rationale
The choice of an animal model is critical and depends on the therapeutic area being investigated.
Cancer: For anticancer studies, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are often selected. These models are considered highly relevant as they retain the heterogeneity of the original human tumor. Syngeneic models, which involve transplanting murine tumor cells into immunocompetent mice of the same strain, are valuable for evaluating immunomodulatory effects of a test agent. For specific cancers, such as melanoma or pancreatic cancer, established cell line xenograft models (e.g., B16-F10 melanoma cells in C57BL/6 mice) are also commonly used. Carcinogen-induced models, where tumors are initiated by chemical exposure, can also be employed to study chemopreventive potential.
Fungal Infections: To assess antifungal properties, models of systemic or localized infections are established. For instance, a disseminated candidiasis model might be created by intravenously injecting Candida albicans into mice. Other models include catheter-associated biofilm infections in rats or mice to mimic device-related fungal infections, which are clinically significant.
Inflammation: Acute inflammatory responses are often studied using models like carrageenan-induced paw edema in rats or mice. In this model, the injection of carrageenan, an irritant, causes a localized, measurable inflammation, allowing for the evaluation of a compound's anti-inflammatory effects.
Experimental Design Considerations
A robust experimental design is fundamental to obtaining reliable and reproducible data from in vivo studies.
Endpoint Measurements
Primary and secondary endpoints are predefined to measure the efficacy of the compound.
Fungal Infections: Efficacy in fungal infection models is often determined by measuring the fungal burden in target organs (e.g., kidneys, brain) through colony-forming unit (CFU) counts. Animal survival rates are also a critical endpoint.
Inflammation: In the carrageenan-induced paw edema model, the primary endpoint is the measurement of paw volume or thickness at various time points after treatment. Reduction in edema compared to the control group indicates anti-inflammatory activity.
Below is a summary table of common preclinical models and their associated endpoints.
| Disease Area | Animal Model Example | Typical Endpoint Measurements |
| Cancer | Melanoma Xenograft (Mouse) | Tumor Volume, Survival Rate, Cytokine Levels |
| Fungal Infections | Systemic Candidiasis (Mouse) | Fungal Burden (CFU) in Organs, Survival Rate |
| Inflammation | Carrageenan-Induced Paw Edema (Rat) | Paw Volume/Thickness, Inflammatory Markers |
Biomarker Analysis
Following a thorough review of published research, no specific preclinical in vivo studies were identified that investigated biomarker analysis in response to the administration of this compound. The scientific literature does not currently contain data on specific biomarkers that have been modulated or monitored in animal models in relation to this particular compound.
Imaging Techniques (e.g., PET)
There are no available preclinical studies in the scientific literature that have utilized Positron Emission Tomography (PET) or other imaging techniques to evaluate the in vivo distribution, target engagement, or pharmacodynamic effects of this compound. Research on the development of radiolabeled forms of this compound for use as PET tracers has not been published.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR analysis of 5-(2-Fluorophenyl)nicotinamide would reveal distinct signals for each unique proton in the molecule. The spectrum would be characterized by signals from the three protons on the nicotinamide (B372718) ring and the four protons on the 2-fluorophenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons on the 2-fluorophenyl ring would also resonate in the aromatic region (typically δ 7.0-7.6 ppm). Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are crucial for assigning specific protons to their positions in the structure.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The spectrum would show 11 distinct signals corresponding to the 5 carbons of the pyridine ring, the 6 carbons of the phenyl ring, and the carbonyl carbon of the amide group. The carbonyl carbon is typically found furthest downfield (δ 160-170 ppm). The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a key feature confirming the C-F bond.
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for characterization. biophysics.org This technique is highly sensitive to the local environment of the fluorine atom. biophysics.org The ¹⁹F NMR spectrum of this compound would show a single resonance, confirming the presence of one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine, and its coupling to nearby protons (H-F coupling) can further confirm the substitution pattern on the phenyl ring. nih.gov
Table 1: Expected NMR Data for this compound
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) with distinct coupling patterns. Broad signals for amide (-NH₂) protons. | Confirms the presence of pyridine and fluorophenyl rings; provides information on proton connectivity and substitution patterns. |
| ¹³C NMR | 11 distinct signals for aromatic carbons plus one downfield signal for the carbonyl carbon. A large C-F coupling constant is expected. | Determines the number of unique carbon environments, confirming the carbon framework and the presence of the C-F bond. |
| ¹⁹F NMR | A single resonance signal, likely a multiplet due to coupling with adjacent protons. | Confirms the presence and electronic environment of the single fluorine atom. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. researchgate.netresearchgate.net
Key expected vibrational bands include:
N-H Stretching: Two distinct bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.
C=O Stretching: A strong, sharp absorption band around 1680-1650 cm⁻¹ due to the carbonyl (amide I band) stretching vibration. researchgate.net
N-H Bending: A band around 1620-1590 cm⁻¹ (amide II band) resulting from the N-H bending vibration.
Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the pyridine and phenyl rings.
C-F Stretching: A strong absorption band typically found in the 1250-1000 cm⁻¹ region, indicative of the carbon-fluorine bond.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-NH₂) | N-H Stretch | 3400 - 3100 |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1650 |
| Amide (-NH₂) | N-H Bend (Amide II) | 1620 - 1590 |
| Aromatic Rings | C=C / C=N Stretch | 1600 - 1450 |
| Fluoroaromatic | C-F Stretch | 1250 - 1000 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. mdpi.comnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. nih.gov
For this compound (C₁₂H₉FN₂O), the exact mass of the neutral molecule is calculated to be 216.0699 u. In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the compound would be observed as the protonated molecule, [M+H]⁺. The expected m/z for this ion would be 217.0777. The experimental measurement of this value to within a few parts per million (ppm) of the theoretical value would serve as definitive confirmation of the compound's elemental composition.
Table 3: Calculated Mass Data for this compound
| Species | Molecular Formula | Calculated Exact Mass (u) |
| Neutral Molecule [M] | C₁₂H₉FN₂O | 216.0699 |
| Protonated Molecule [M+H]⁺ | C₁₂H₁₀FN₂O⁺ | 217.0777 |
Terahertz (THz) Spectroscopy for Solid-State Analysis
Terahertz (THz) spectroscopy is an emerging technique used to investigate the low-frequency vibrational modes of molecules in the solid state, such as intermolecular vibrations (e.g., hydrogen bonds) and collective lattice modes. nih.gov This makes it particularly useful for studying the crystalline structure and polymorphism of pharmaceutical compounds. dntb.gov.uarsc.orgrsc.org
For this compound, which has hydrogen bond donors (-NH₂) and acceptors (C=O, pyridine nitrogen), THz spectroscopy could provide a unique "fingerprint" of its specific crystalline form. researchgate.net The spectrum would reveal absorption peaks corresponding to the collective vibrations of the crystal lattice, which are highly sensitive to the packing arrangement and intermolecular hydrogen bonding network. This analysis is crucial for understanding the solid-state properties of the compound, which can influence its stability and bioavailability.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for its purification and the accurate determination of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity of chemical compounds and for quantitative analysis. matec-conferences.orgresearchgate.net A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound.
In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase, often a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol. formosapublisher.orgnih.gov The components of the sample are separated based on their relative hydrophobicity. The purity of a this compound sample would be determined by injecting a solution of the compound and monitoring the eluent with a UV detector, typically at a wavelength where the aromatic rings show strong absorbance (e.g., ~260 nm). A pure sample would ideally show a single, sharp peak at a characteristic retention time. The peak area is proportional to the concentration, allowing for quantitative analysis against a standard of known concentration. The method's performance would be validated for parameters such as linearity, accuracy, and precision.
Table 4: Typical HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Gradient or isocratic mixture of Water/Acetonitrile or Water/Methanol |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | ~260 nm |
| Analysis Goal | Purity assessment and quantitative determination |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a sample. For nicotinamide and its derivatives, GC-MS offers high sensitivity and selectivity. mdpi.comsemanticscholar.org The process involves vaporizing the sample and separating its components in a gaseous state using a chromatography column. As the separated components exit the column, they enter the mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.
In the analysis of nicotinamide-related compounds, derivatization may be employed to increase volatility and improve chromatographic separation. nih.gov However, direct analysis without derivatization is also possible, offering a more eco-friendly and rapid approach. mdpi.comresearchgate.net A typical GC-MS analysis for nicotinamide might utilize a capillary column, such as an HP-5ms (5%-phenyl)-methylpolysiloxane column, with helium as the carrier gas. mdpi.comsemanticscholar.org The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity for quantitative analysis. mdpi.comsemanticscholar.org
Below is an example of typical parameters used in a GC-MS method for the analysis of niacin (nicotinic acid), a related compound.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Single Quadrupole Mass Spectrometer |
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of crystalline materials, including pharmaceutical compounds like nicotinamide and its derivatives. mdpi.com It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. Both single-crystal and powder XRD techniques are crucial for determining crystal structure, identifying polymorphs, and analyzing co-crystals. mdpi.comnih.gov
Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a molecule and its packing in the crystal lattice. mdpi.com To perform this analysis, a high-quality single crystal of the compound is required. nih.gov The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure. nih.gov
For nicotinamide, SCXRD studies have revealed a monoclinic crystal system with the space group P2(1)/c. nih.gov This level of detail is fundamental for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding, which govern its physical properties. nih.gov While a specific crystal structure for this compound is not publicly deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), the methodology would be the same. uiowa.edumanchester.ac.ukcam.ac.ukcam.ac.uk
The table below presents crystallographic data for the parent compound, nicotinamide, illustrating the type of information obtained from a single-crystal XRD study.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 9.345(2) |
| b (Å) | 5.201(1) |
| c (Å) | 15.700(3) |
| β (°) | 121.29(1) |
| Volume (ų) | 651.9(2) |
| Z (molecules/unit cell) | 4 |
Co-crystal and Polymorph Analysis
Powder X-ray diffraction (PXRD) is a primary technique for analyzing polycrystalline materials. It is particularly valuable for identifying different crystalline forms (polymorphs) and for characterizing new solid forms like co-crystals. rsc.orgrsc.org Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical aspect of pharmaceutical development as different polymorphs can have distinct physical properties. nih.govresearchgate.netnih.gov
For nicotinamide, a well-known co-crystal former, numerous polymorphs have been identified, often through techniques like melt crystallization. nih.govnih.gov PXRD is used to generate a characteristic diffraction pattern for a powder sample. This pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase. rsc.org By comparing the PXRD pattern of a new sample to known patterns, one can identify the solid form or discover a new one. rsc.org
While specific polymorphs of this compound have not been reported, studies on related fluorophenylamino compounds have demonstrated the existence of polymorphism, which can be investigated using PXRD and computational methods. rsc.org
Charge-Density Properties
Experimental charge density analysis, derived from high-resolution X-ray diffraction data, provides profound insight into the electronic structure of molecules and the nature of intermolecular interactions. nih.gov This advanced technique maps the distribution of electrons within the crystal, revealing details about chemical bonding, electrostatic potential, and non-covalent interactions like hydrogen and halogen bonds. nih.govresearchgate.net
For nicotinamide, charge density studies have been conducted to determine the electron distribution and calculate the electrostatic potential within the crystal. nih.gov These studies help to understand the electrostatic properties of the molecule, which are dependent on its conformation. nih.govsemanticscholar.org The analysis can reveal asymmetries in the electrostatic potential field, which can be related to the molecule's biological activity. nih.gov Such studies on this compound could provide valuable information on how the fluorine substituent influences the electronic properties and intermolecular interactions of the molecule.
Standardization in Analytical Methodologies
The standardization of analytical methods is crucial to ensure that results are reliable, reproducible, and fit for their intended purpose. fda.gov Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures. validationtechservices.combiopharminternational.comscribd.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. fda.govgmp-compliance.org
For a compound like this compound, any analytical method developed for its characterization or quantification would need to be validated according to these principles. The key parameters for validation typically include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. biopharminternational.com
Accuracy: The closeness of the test results obtained by the method to the true value. validationtechservices.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). validationtechservices.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. validationtechservices.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. validationtechservices.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gmp-compliance.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. gmp-compliance.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. biopharminternational.com
Adherence to these validation parameters, as outlined in guidelines like the ICH Q2(R2), ensures the quality and integrity of the analytical data generated during research and development. fda.govbiopharminternational.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(2-Fluorophenyl)nicotinamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via coupling reactions between 2-fluoroaniline and nicotinic acid derivatives. A common route uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent under controlled pH (4–6) and temperature (0–5°C) to form the amide bond. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity .
- Key Variables : Temperature control minimizes side reactions (e.g., hydrolysis), while pH adjustments optimize nucleophilicity of the amine group.
Q. How is structural characterization of this compound performed to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : H-NMR (δ 8.5–7.2 ppm for aromatic protons) and C-NMR (δ 165–155 ppm for carbonyl carbons) confirm substituent positions .
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1680 cm (C=O stretch) validate the amide moiety .
- Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 62.07%, H: 4.30%, N: 12.12%) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Stability Profile : The compound is moderately stable under ambient conditions but degrades in prolonged exposure to light or moisture. Storage recommendations include anhydrous environments (-20°C, argon atmosphere) and use within 6 months of synthesis .
Q. What preliminary biological screening approaches are used to evaluate its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Testing against NAD-dependent enzymes (e.g., sirtuins) at 10–100 μM concentrations to assess IC values .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine EC .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies inform the design of this compound derivatives for neuronal nicotinic receptor (nAChR) targeting?
- SAR Insights :
- Substitution at the 3,6-diazabicyclo[3.1.1]heptane moiety enhances α4β2 nAChR affinity (e.g., compound 43 achieves pM) .
- Fluorine at the 2-phenyl position improves metabolic stability and blood-brain barrier penetration .
- Experimental Design : Competitive binding assays using H-epibatidine to measure values, followed by selectivity profiling against α7 nAChR .
Q. How can researchers address false positives in luciferase-based screening assays when evaluating this compound’s bioactivity?
- Mitigation Strategies :
- Counter-Screening : Include luciferase inhibition assays (e.g., using PTC124 as a control) to rule out nonspecific enzyme effects .
- Orthogonal Validation : Confirm hits with fluorescence polarization or SPR-based binding assays .
Q. What computational approaches predict the binding mode of this compound to α4β2 nAChR?
- Methods :
- Molecular Docking : Glide SP/XP protocols with α4β2 homology models (PDB: 5KXI) identify key interactions (e.g., hydrogen bonds with Tyr126, π-π stacking with Trp82) .
- MD Simulations : 100-ns trajectories assess ligand-receptor stability and desolvation energy contributions .
Q. What pharmacokinetic challenges arise in advancing this compound to in vivo studies?
- Key Issues :
- Oral Bioavailability : Low solubility (<50 μg/mL in PBS) necessitates formulation with cyclodextrins or lipid nanoparticles .
- Metabolic Clearance : CYP3A4-mediated oxidation (observed in liver microsomes) requires structural optimization (e.g., deuterium substitution at vulnerable sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
